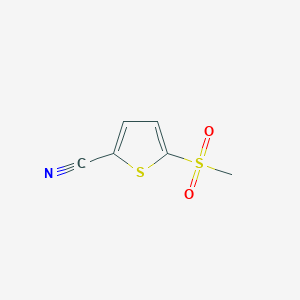
5-Methanesulfonylthiophene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methanesulfonylthiophene-2-carbonitrile is a chemical compound with the molecular formula C6H5NO2S2 and a molecular weight of 187.24 . It is typically available in powder form .
Molecular Structure Analysis
The molecular structure of 5-Methanesulfonylthiophene-2-carbonitrile can be represented by the InChI code1S/C6H5NO2S2/c1-11(8,9)6-3-2-5(4-7)10-6/h2-3H,1H3 . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
5-Methanesulfonylthiophene-2-carbonitrile is a powder that has a melting point of 137-138 degrees Celsius . It is stored at room temperature .科学的研究の応用
Quantum-induced Symmetry Breaking in CH(5)(+)
Ivanov et al. (2010) discussed protonated methane (CH(5)(+)) and its hydrogen scrambling, leading to a fluxional molecular structure. This study provides insights into the quantum-statistical effects and symmetry breaking induced by zero-point fluctuations, crucial for understanding spectral changes in these molecules (Ivanov et al., 2010).
Proton Abstraction from 4-Nitrophenyl[bis(ethylsulphonyl)]methane
Jarczewski and Binkowska (2001) investigated the kinetics of proton abstraction from 4-nitrophenyl[bis(ethylsulphonyl)]methane, revealing insights into reaction rates and activation energies in different solvents (Jarczewski & Binkowska, 2001).
Decomposition of 4-Alkoxy-5-amino-3-methylthiophene-2-carbonitriles
Klyba et al. (2018) explored the decomposition of 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles, providing valuable information on fragmentation and ionization processes under various conditions (Klyba et al., 2018).
Structural and Spectroscopic Studies of 4-nitrophenyl[bis(ethylsulfonyl)]methane–1,5,7-triazabicyclo[4.4.0]dec-5-ene Complex
Binkowska et al. (2001) conducted a study on the structure and spectroscopic properties of a specific complex involving 4-nitrophenyl[bis(ethylsulfonyl)]methane, contributing to the understanding of molecular interactions and bonding (Binkowska et al., 2001).
Methane Catalytic Decomposition for Hydrogen Production
Botas et al. (2010) explored the use of mesoporous carbons as catalysts for methane decomposition, providing a route for CO2-free hydrogen production. This research highlights the potential of using carbon catalysts in non-energy applications (Botas et al., 2010).
Ultrasound Assisted Dispersion of Ni over ZSM-5 for Hydrogen Production
Vafaeian et al. (2013) studied the use of Ni/ZSM-5 nanocatalysts for carbon dioxide reforming of methane. Their research provides insights into the development of efficient nanostructured catalysts for synthesis gas production (Vafaeian et al., 2013).
Anticancer Evaluation of 2-Substituted 5-Arylsulfonyl-1,3-oxazole-4-carbonitriles
Kachaeva et al. (2018) synthesized and evaluated new 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles for their anticancer activities, providing a foundation for developing new anticancer drugs (Kachaeva et al., 2018).
Solvatochromic Behavior of D-π-A Bithiophene Carbonitrile Derivatives
Dappour et al. (2019) investigated the photophysical properties of specific bithiophene carbonitrile derivatives, contributing to the understanding of solvent-dependent photophysical behaviors (Dappour et al., 2019).
Safety and Hazards
The safety information for 5-Methanesulfonylthiophene-2-carbonitrile indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
5-methylsulfonylthiophene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S2/c1-11(8,9)6-3-2-5(4-7)10-6/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVGEYXEAOPJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(S1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methanesulfonylthiophene-2-carbonitrile | |
CAS RN |
859794-80-2 |
Source


|
| Record name | 5-methanesulfonylthiophene-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2419860.png)



![2-{[4-(tert-butyl)benzyl]sulfanyl}-6,7-dimethoxy-3-(4-methoxybenzyl)-4(3H)-quinazolinimine](/img/structure/B2419864.png)

![(E)-[1-(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfonyl]ethylidene](methoxy)amine](/img/structure/B2419872.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide](/img/structure/B2419876.png)


![3-allyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2419881.png)

